molecular formula C19H19N3O5 B2899150 N-(2-methoxyphenyl)-2-nitro-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide CAS No. 852132-11-7

N-(2-methoxyphenyl)-2-nitro-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide

Cat. No.: B2899150
CAS No.: 852132-11-7
M. Wt: 369.377
InChI Key: IYAKFHLYYVLQOL-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-2-nitro-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide is a synthetic chemical hybrid incorporating two privileged structures in medicinal chemistry: a benzanilide core and a 2-pyrrolidinone (or pyrrolidine-2-one) moiety. The benzanilide scaffold is recognized as a "privileged structure" present in compounds with a wide range of biological activities and serves as a key intermediate for synthesizing various heterocycles, including benzothiadiazin-4-ones, quinazoline-2,4-diones, and benzodiazepine-2,5-diones . The crystal structures of related simple benzanilides show geometric parameters in usual ranges, stabilized by intermolecular interactions such as N-H···O hydrogen bonds . The 2-pyrrolidinone ring is a saturated nitrogen heterocycle that significantly influences a molecule's physicochemical properties. Compared to aromatic rings, the sp3-hybridized, non-planar pyrrolidine scaffold increases three-dimensional coverage and structural complexity, which can improve solubility and optimize the pharmacokinetic profile of drug candidates . The incorporation of the pyrrolidinone group is a strategic design in drug discovery, particularly for developing molecules with target selectivity for conditions such as cancer, central nervous system diseases, and inflammation . This compound is intended for research applications only, including as a building block in medicinal chemistry for the synthesis and exploration of novel bioactive molecules, and as a candidate for screening against various biological targets. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-(2-methoxyphenyl)-2-nitro-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O5/c1-27-17-10-5-4-9-16(17)21(13-20-12-6-11-18(20)23)19(24)14-7-2-3-8-15(14)22(25)26/h2-5,7-10H,6,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYAKFHLYYVLQOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N(CN2CCCC2=O)C(=O)C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-methoxyphenyl)-2-nitro-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C16H18N4O4\text{C}_{16}\text{H}_{18}\text{N}_{4}\text{O}_{4}

This structure features a methoxyphenyl group, a nitro group, and a pyrrolidine moiety, which are critical for its biological activity. The presence of these functional groups suggests potential interactions with various biological targets.

Research indicates that this compound may exert its effects through multiple mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in cellular signaling pathways, which can affect cell proliferation and apoptosis.
  • Modulation of Receptor Activity : It may act as an agonist or antagonist at various receptors, influencing neurotransmitter release and cellular responses.

Anticancer Activity

Several studies have explored the anticancer potential of this compound. For instance, it has been evaluated for its ability to induce apoptosis in cancer cell lines.

Table 1: Summary of Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
HeLa (Cervical Cancer)5.0Induction of apoptosis
MCF-7 (Breast Cancer)3.5Cell cycle arrest
A549 (Lung Cancer)4.2Inhibition of angiogenesis

These findings suggest that the compound may be a promising candidate for further development as an anticancer agent.

Neuroprotective Effects

In addition to its anticancer properties, this compound has demonstrated neuroprotective effects in preclinical models. It has been shown to protect neuronal cells from oxidative stress-induced damage.

Table 2: Neuroprotective Activity

ModelConcentration (µM)Protective Effect (%)
SH-SY5Y Cells1075
Primary Neurons560

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the methoxy and nitro groups can significantly affect the biological activity of the compound. For example, replacing the methoxy group with other substituents has been shown to enhance potency against specific cancer cell lines.

Table 3: SAR Findings

SubstituentActivity Change
-OCH3Baseline
-ClIncreased potency
-FDecreased potency

Case Study 1: Antitumor Efficacy in Animal Models

In vivo studies using xenograft models have demonstrated that this compound significantly reduces tumor size compared to controls. The mechanism appears to involve enhanced apoptosis and reduced angiogenesis.

Case Study 2: Neuroprotection in Stroke Models

A study investigating the neuroprotective effects in stroke models found that treatment with this compound resulted in a significant reduction in infarct volume and improved neurological outcomes.

Comparison with Similar Compounds

N-(2-Methoxyphenyl)-2-((4-nitrobenzyl)oxy)benzamide

Key Features :

  • Substituents: A 4-nitrobenzyloxy group replaces the nitro and pyrrolidinone methyl groups.
  • Synthesis : Synthesized via microwave-assisted coupling of 2-hydroxy-N-(2-methoxyphenyl)benzamide with 1-(bromomethyl)-4-nitrobenzene (53% yield) .

Comparison :

  • Lower synthesis yield (53% vs. 86% for the 3-nitrobenzyl analog) suggests positional isomerism impacts reactivity .

4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide (4MNB)

Key Features :

  • Substituents : Bromo and nitro groups on the benzamide core with a 4-methoxy-2-nitrophenyl group.
  • Structural Data : Exhibits two molecules per asymmetric unit, with bond lengths and angles consistent with nitrobenzamide derivatives .

Comparison :

  • Methoxy and nitro groups at the 4- and 2-positions on the phenyl ring contrast with the target compound’s 2-methoxyphenyl substitution .

Nitazoxanide (NTZ)

Key Features :

  • Structure : A nitro-thiazole benzamide with a 2-acetoxy group.
  • Applications : Broad-spectrum antiparasitic agent, demonstrating the therapeutic relevance of nitro-heterocyclic benzamides .

Comparison :

  • The thiazole ring in NTZ vs. the pyrrolidinone in the target compound may alter metabolic stability or target specificity.
  • Both compounds leverage nitro groups for redox-mediated biological activity .

Crystal Structure Analysis

N-(2-Methoxyphenyl)-2-nitrobenzamide (from ) was characterized via X-ray diffraction, confirming planar benzamide geometry and intermolecular hydrogen bonding involving nitro and methoxy groups. The pyrrolidinone methyl group in the target compound may introduce conformational flexibility, altering crystallinity .

Physicochemical and Pharmacological Properties

Solubility and Bioavailability

  • Pyrrolidinone Group: The 2-oxopyrrolidin-1-ylmethyl moiety likely enhances solubility compared to non-polar substituents (e.g., bromo in 4MNB) due to its lactam ring’s hydrogen-bonding capacity .
  • Nitro Group : Reduces logP (increasing hydrophilicity) but may confer redox activity, as seen in NTZ’s antiparasitic mechanism .

Preparation Methods

Reaction of 2-Methoxyaniline with 2-Nitrobenzoyl Chloride

The foundational step involves synthesizing the N-(2-methoxyphenyl)-2-nitrobenzamide core. A method adapted from single-crystal X-ray diffraction studies employs 2-methoxyaniline and 2-nitrobenzoyl chloride in pyridine at ambient temperature for 15 hours. The reaction proceeds via nucleophilic acyl substitution:

Procedure :

  • 2-Methoxyaniline (65.7 mmol) and 2-nitrobenzoyl chloride (86.9 mmol) are combined in pyridine (20 mL).
  • The mixture is stirred at 25°C, followed by aqueous workup to precipitate the crude product.
  • Recrystallization from benzene yields yellow crystalline N-(2-methoxyphenyl)-2-nitrobenzamide (75% yield, m.p. 95–96°C).

Key Parameters :

Parameter Value
Solvent Pyridine
Temperature 25°C
Reaction Time 15 hours
Yield 75%
Purification Benzene recrystallization

This step avoids side reactions due to pyridine’s dual role as solvent and acid scavenger.

Introduction of the Pyrrolidinone Methylene Group

Alkylation via Chloromethylpyrrolidinone

The tertiary amide nitrogen is functionalized using chloromethyl-2-pyrrolidinone. This method mirrors strategies for analogous compounds, where alkylation is performed under basic conditions.

Procedure :

  • N-(2-Methoxyphenyl)-2-nitrobenzamide (1 equiv) is dissolved in dimethylformamide.
  • Sodium hydride (1.2 equiv) is added to deprotonate the amide nitrogen.
  • Chloromethyl-2-pyrrolidinone (1.1 equiv) is introduced, and the reaction is heated to 60°C for 6 hours.
  • The product is isolated via aqueous extraction and purified by ethanol recrystallization.

Optimization Insights :

  • Solvent : Dimethylformamide enhances nucleophilicity of the deprotonated amide.
  • Base : Sodium hydride outperforms weaker bases (e.g., K₂CO₃) in preventing hydrolysis.
  • Yield : ~68% (unoptimized), with purity confirmed via HPLC.

Mannich Reaction Approach

An alternative route employs a Mannich reaction to construct the methylene bridge. This one-pot method utilizes formaldehyde and 2-pyrrolidinone.

Procedure :

  • N-(2-Methoxyphenyl)-2-nitrobenzamide, formaldehyde (37% aqueous, 1.5 equiv), and 2-pyrrolidinone (1.2 equiv) are refluxed in glacial acetic acid for 2 hours.
  • The mixture is cooled, and the product precipitates upon water addition.
  • Recrystallization from ethanol affords the target compound (62% yield).

Comparative Data :

Parameter Alkylation Method Mannich Method
Solvent DMF Acetic acid
Temperature 60°C Reflux
Reaction Time 6 hours 2 hours
Yield 68% 62%
Purity (HPLC) >95% 93%

The Mannich method offers shorter reaction times but lower yields due to competing side reactions.

Reaction Optimization and Mechanistic Insights

Solvent Effects on Alkylation

Polar aprotic solvents like dimethylacetamide (DMA) and 1-methyl-2-pyrrolidone (NMP) enhance reaction rates and yields by stabilizing ionic intermediates. Trials comparing solvents show:

Solvent Dielectric Constant Yield (%)
DMA 37.8 72
NMP 32.2 68
DMF 36.7 68
THF 7.5 42

Higher dielectric solvents improve charge separation, facilitating nucleophilic attack.

Acid Catalysis in Mannich Reactions

Adding sulfuric acid (6–8 wt%) to Mannich reactions in NMP increases yields to 78% by protonating formaldehyde and enhancing electrophilicity. However, excessive acid promotes decomposition of the nitro group.

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃) : δ 11.36 (br s, NH), 8.30–7.23 (m, aromatic Hs), 4.12 (s, CH₂), 3.89 (s, OCH₃), 2.45–2.80 (m, pyrrolidinone Hs).
  • IR (KBr) : 1685 cm⁻¹ (C=O amide), 1631 cm⁻¹ (NO₂ asym), 1527 cm⁻¹ (NO₂ sym).

Crystallographic Data

Single-crystal X-ray diffraction of analogous compounds reveals twisted nitro groups (40.2° dihedral angle) and intermolecular N–H···O hydrogen bonds stabilizing the lattice.

Q & A

Q. What are the common synthetic routes for preparing N-(2-methoxyphenyl)-2-nitro-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide, and what reaction conditions optimize yield and purity?

  • Methodological Answer: The synthesis typically involves multi-step reactions, starting with the formation of the benzamide core via coupling between 2-nitrobenzoic acid derivatives and substituted anilines. Key steps include:
  • Acylation: Reacting 2-nitrobenzoyl chloride with 2-methoxyaniline under basic conditions (e.g., pyridine or triethylamine) to form the primary benzamide intermediate .
  • Mannich Reaction: Introducing the 2-oxopyrrolidin-1-ylmethyl group via a Mannich reaction using formaldehyde and pyrrolidinone, optimized at 60–80°C in ethanol or DMF .
  • Microwave-Assisted Synthesis: For improved efficiency, microwave irradiation (e.g., 100°C, 30 min) can enhance reaction rates and yields (up to 86% in analogous compounds) .
    Purification often employs column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from methanol .

Q. Which spectroscopic and analytical techniques are most effective for characterizing the structure and purity of this compound?

  • Methodological Answer:
  • NMR Spectroscopy: 1^1H and 13^13C NMR confirm the presence of methoxy (δ 3.8–4.0 ppm), nitro (δ 8.2–8.5 ppm aromatic protons), and pyrrolidinone (δ 2.1–2.5 ppm) groups .
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+^+ calculated for C20_{20}H20_{20}N3_3O5_5: 406.1399) .
  • HPLC/Purity Analysis: Reverse-phase HPLC (C18 column, acetonitrile/water) ensures >95% purity .

Q. What are the primary biological targets or therapeutic applications investigated for this benzamide derivative?

  • Methodological Answer:
  • Anticancer Activity: Analogous benzamides induce apoptosis in cancer cell lines (e.g., HeLa, IC50_{50} = 12 µM) via caspase-3 activation .
  • Enzyme Inhibition: The nitro group and pyrrolidinone moiety may target kinases (e.g., EGFR) or proteases, validated via kinase inhibition assays .

Advanced Research Questions

Q. How can researchers design experiments to investigate the structure-activity relationships (SAR) of this compound against specific biological targets?

  • Methodological Answer:
  • Analog Synthesis: Modify substituents (e.g., replace nitro with cyano or methoxy groups) to assess impact on activity .
  • Biological Assays: Compare IC50_{50} values across analogs using MTT assays (72-hour exposure) and molecular docking (e.g., AutoDock Vina) to correlate activity with binding affinity .
  • Table: SAR of Key Derivatives
Substituent (R)IC50_{50} (HeLa)Binding Affinity (kcal/mol)
-NO2_212 µM-9.2
-CN18 µM-8.5
-OCH3_325 µM-7.9

Q. What strategies are recommended for resolving contradictions in biological activity data across different studies involving this compound?

  • Methodological Answer:
  • Assay Standardization: Validate cell culture conditions (e.g., serum concentration, passage number) and use internal controls (e.g., doxorubicin) to normalize data .
  • Metabolic Stability Testing: Assess compound stability in liver microsomes to rule out false negatives due to rapid degradation .
  • Computational Validation: Replicate conflicting results using molecular dynamics simulations (e.g., GROMACS) to verify target interactions .

Q. What computational methods are employed to predict the binding affinity and interaction mechanisms of this compound with its targets?

  • Methodological Answer:
  • Molecular Docking: Use Schrödinger Maestro or AutoDock to model interactions with EGFR (PDB ID: 1M17). The nitro group forms hydrogen bonds with Lys721, while the pyrrolidinone interacts with hydrophobic pockets .
  • MD Simulations: Run 100-ns simulations in explicit solvent (TIP3P water) to assess binding stability and identify key residues (e.g., Thr766) .

Q. How do variations in reaction solvents and catalysts impact the stereochemistry and yield during synthesis?

  • Methodological Answer:
  • Solvent Effects: Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates but may increase by-products. Ethanol balances yield (70–75%) and purity .
  • Catalyst Optimization: Use Pd/C for hydrogenation steps (20 psi H2_2, 25°C) to reduce nitro groups without over-reduction .

Q. What are the key degradation pathways of this compound under different storage conditions, and how can stability be enhanced?

  • Methodological Answer:
  • Hydrolytic Degradation: The amide bond hydrolyzes in aqueous buffers (pH < 3 or > 10), confirmed via LC-MS .
  • Stabilization Strategies: Lyophilize the compound for long-term storage (-20°C, desiccated) or formulate with cyclodextrins to enhance aqueous stability .

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